molecular formula C9H7N3O3 B8128929 2-(4-Cyano-2-nitrophenyl)acetamide

2-(4-Cyano-2-nitrophenyl)acetamide

Cat. No.: B8128929
M. Wt: 205.17 g/mol
InChI Key: MVQWQSPZCIZTID-UHFFFAOYSA-N
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Description

2-(4-Cyano-2-nitrophenyl)acetamide is a high-purity chemical compound offered as a solid substance for research and development purposes. It serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the construction of more complex heterocyclic systems and pharmaceutical candidates. The presence of both cyano and nitro electron-withdrawing groups on the aromatic ring makes this compound a valuable substrate for nucleophilic aromatic substitution reactions and other transformations. Researchers utilize this compound in the exploration of new chemical entities and the development of novel synthetic methodologies. This product is provided as a solid and should be stored in a sealed container in a cool, dry environment. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-cyano-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-5-6-1-2-7(4-9(11)13)8(3-6)12(14)15/h1-3H,4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQWQSPZCIZTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-2-nitrophenyl)acetamide typically involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in dimethylformamide . This reaction yields the desired cyanoacetamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can form heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Cyclization: Reagents like sulfur or phosphorus compounds under heating conditions.

Major Products

    Reduction: 2-(4-Amino-2-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Heterocyclic compounds such as thiophenes or pyrroles.

Scientific Research Applications

2-(4-Cyano-2-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(4-Cyano-2-nitrophenyl)acetamide in biological systems is not well-documented. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The cyano and nitro groups may also play roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-(4-Cyano-2-nitrophenyl)acetamide and its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 4-Cyano, 2-nitro C₉H₇N₃O₃ 205.17 Cyano, nitro, acetamide
N-(4-Chloro-2-nitrophenyl)acetamide 4-Chloro, 2-nitro C₈H₇ClN₂O₃ 214.61 Chloro, nitro, acetamide
2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide 4-Chloro (phenyl), 2-methyl, 4-nitro C₁₅H₁₃ClN₂O₃ 304.73 Chlorophenyl, methyl, nitro
N-(2-Iodo-4-nitrophenyl)acetamide 2-Iodo, 4-nitro C₈H₇IN₂O₃ 330.06 Iodo, nitro, acetamide
N-[4-(Acetyloxy)-2-nitrophenyl]acetamide 4-Acetyloxy, 2-nitro C₁₀H₁₀N₂O₅ 238.20 Acetyloxy, nitro, acetamide
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-Formyl, 2-methoxy (phenoxy), 4-nitro C₁₆H₁₄N₂O₆ 330.29 Formyl, methoxy, nitro
Key Observations:
  • Electronic Effects: The cyano group in this compound is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the aromatic ring. This contrasts with electron-donating groups like methoxy in or methyl in , which decrease electrophilic reactivity but improve lipophilicity .
  • Steric Considerations: Bulky substituents, such as the iodophenyl group in or the chlorophenyl moiety in , may hinder synthetic modifications compared to smaller groups like cyano or nitro.

Physicochemical Properties

  • Solubility: The nitro and cyano groups in this compound increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to methoxy- or methyl-substituted analogs .
  • However, the cyano group may mitigate this by stabilizing the aromatic system through resonance .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-Cyano-2-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
A multi-step approach is recommended, starting with a substitution reaction under alkaline conditions to introduce functional groups (e.g., nitro or cyano substituents) to the phenyl ring. For example, nitro groups can be introduced via nitration or substitution using reagents like nitric acid, while cyano groups may require nucleophilic displacement with cyanide sources. Subsequent reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid or derivatives can yield the target compound . Key optimization parameters include:

  • pH control : Maintaining pH 5.5–6.5 during intermediate steps to prevent side reactions .
  • Purification : Recrystallization from aqueous or methanol solutions improves purity .
  • Catalysts : Acidic or basic catalysts (e.g., acetic anhydride) enhance reaction efficiency .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly the nitrophenyl and cyano groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase columns .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., C–H⋯O interactions), and nitro-group torsion angles .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced: How do the nitro and cyano substituents influence the molecular packing and hydrogen bonding patterns in the crystal structure of this compound?

Methodological Answer:
The nitro group induces steric and electronic effects, causing slight twisting (e.g., O–N–C–C torsion angles of -16.7° to 160.9°) relative to the phenyl ring plane. This distortion impacts crystal packing through intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O interactions) that stabilize chains or layered structures. The cyano group’s polarity further enhances dipole-dipole interactions, influencing solubility and melting points. Computational modeling (e.g., DFT) combined with experimental crystallography (X-ray) can validate these interactions .

Advanced: What strategies can resolve contradictions in reactivity data observed during the functionalization of this compound under varying catalytic conditions?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., nitro reduction vs. cyano hydrolysis). To address this:

  • Controlled Catalysis : Use selective catalysts (e.g., Pd/C for nitro reduction while preserving cyano groups) .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation .
  • Statistical Design of Experiments (DoE) : Optimize temperature, solvent polarity, and reagent stoichiometry to minimize side reactions .

Basic: How should this compound be stored to ensure long-term stability in laboratory settings?

Methodological Answer:
Store in airtight, light-resistant containers at room temperature. Desiccants (e.g., silica gel) prevent hydrolysis of the cyano group. Periodic purity checks via TLC or HPLC are advised .

Advanced: What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

Methodological Answer:
Chiral resolution is complicated by the planar nitro group and lack of stereocenters. Strategies include:

  • Chiral Auxiliaries : Introduce temporary stereogenic centers via esterification with chiral alcohols .
  • Enzymatic Catalysis : Lipases or esterases can enantioselectively hydrolyze prochiral intermediates .
  • Chromatographic Separation : Use chiral stationary phases in HPLC .

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Waste Disposal : Neutralize nitro-containing byproducts before disposal to avoid environmental contamination .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or receptors) using software like AutoDock .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data .
  • ADMET Prediction : Tools like SwissADME assess absorption, toxicity, and metabolic stability .

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